Valerate Uniquely Targets β-Tubulin and Microtubule Dynamics, Distinct from Butyrate's Effect on Intermediate Filaments
A large-scale comparative proteomic and cellomic analysis in human colon epithelial cancer cells revealed that valerate exerts a unique and independent mechanism of action from butyrate and propionate. While butyrate primarily affected keratins and intermediate filaments, valerate specifically altered the expression of β-tubulin isotypes and induced microtubule breakdown [1]. This divergent cytoskeletal targeting was confirmed by high-content analysis (HCA) microscopy, which showed that valerate and propionate were most effective at inducing microtubule destabilization and G2/M cell cycle arrest, despite being weaker inducers of apoptosis compared to butyrate [1].
Valerate: altered β-tubulin isotypes, microtubule breakdown, G2/M arrest.
Butyrate: keratin/intermediate filament effects, stronger apoptosis.
Supports distinct microtubule-targeted SCFA research.
In vitro colon epithelial cancer model; proteomic confirmation.
| Evidence Dimension | Cytoskeletal protein target and cellular phenotype |
|---|---|
| Target Compound Data | Valerate: Altered β-tubulin isotypes' expression; induced microtubule breakdown and G2/M cell cycle arrest |
| Comparator Or Baseline | Butyrate: Primarily affected keratins and intermediate filaments; more pronounced pro-apoptotic effects |
| Quantified Difference | Qualitative mechanistic divergence: distinct cytoskeletal targets and cell cycle arrest phenotypes |
| Conditions | In vitro human colon epithelial cancer cell lines; iTRAQ mass spectrometry proteomics and high-content analysis microscopy |
Why This Matters
This evidence demonstrates that potassium valerate cannot be substituted by sodium butyrate for studies focused on microtubule dynamics or mitotic arrest, as the compounds induce fundamentally different cellular responses.
- [1] Kilner J, Waby JS, Chowdry J, Khan AQ, Noirel J, Wright PC, Corfe BM, Evans CA. A proteomic analysis of differential cellular responses to the short-chain fatty acids butyrate, valerate and propionate in colon epithelial cancer cells. Mol Biosyst. 2012;8(4):1146-56. View Source
